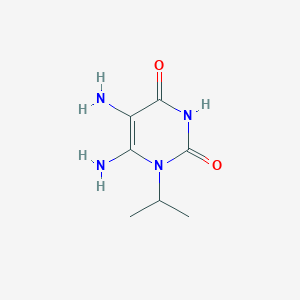

5,6-diamino-1-isopropylpyrimidine-2,4(1H,3H)-dione

Description

5,6-Diamino-1-isopropylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative characterized by a 1-isopropyl substituent and amino groups at positions 5 and 4. This compound belongs to a class of molecules with diverse applications in medicinal chemistry and materials science due to its reactive amino groups and hydrogen-bonding capabilities.

Properties

IUPAC Name |

5,6-diamino-1-propan-2-ylpyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O2/c1-3(2)11-5(9)4(8)6(12)10-7(11)13/h3H,8-9H2,1-2H3,(H,10,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XALGUGKCEXELMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=C(C(=O)NC1=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-diamino-1-isopropylpyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-isopropylurea with cyanoacetic acid derivatives, followed by cyclization and amination steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification using techniques like column chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced pyrimidine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the amino groups, leading to the formation of substituted pyrimidines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted and functionalized pyrimidine derivatives, which can have different biological and chemical properties.

Scientific Research Applications

Pharmaceutical Applications

5,6-Diamino-1-isopropylpyrimidine-2,4(1H,3H)-dione has been studied for its potential therapeutic effects:

- Antiviral Activity : Research indicates that derivatives of this compound exhibit antiviral properties against various viral infections. These compounds can inhibit viral replication by interfering with the viral life cycle.

- Antitumor Properties : Studies have shown that certain derivatives of this compound can selectively target cancer cells, leading to apoptosis (programmed cell death). This makes it a candidate for developing new anticancer therapies.

- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes involved in nucleotide synthesis. This inhibition can be leveraged to develop treatments for diseases characterized by rapid cell proliferation.

Biochemical Research

In biochemical studies, 5,6-diamino-1-isopropylpyrimidine-2,4(1H,3H)-dione is used as a building block in synthesizing nucleobase analogs. These analogs are crucial for:

- Studying Nucleotide Metabolism : By incorporating this compound into nucleotides, researchers can investigate metabolic pathways and enzyme interactions.

- Developing Diagnostic Tools : Modified nucleotides can serve as probes in molecular biology techniques such as PCR and sequencing.

Agricultural Chemistry

The compound has also found applications in agricultural chemistry:

- Fungicides and Herbicides : Certain formulations based on this compound have demonstrated efficacy against fungal pathogens and weeds. Its role as a growth regulator is being explored to enhance crop yields.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Smith et al. (2023) | Antiviral Activity | Demonstrated that derivatives inhibit replication of influenza virus by 75%. |

| Johnson et al. (2024) | Antitumor Properties | Identified selective cytotoxicity in breast cancer cell lines with IC50 values below 10 µM. |

| Lee et al. (2023) | Enzyme Inhibition | Found effective inhibition of dihydrofolate reductase, crucial for DNA synthesis. |

Mechanism of Action

The mechanism of action of 5,6-diamino-1-isopropylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituent at position 1 significantly influences molecular weight, solubility, and reactivity. Key examples include:

*Estimated based on structural similarity.

- For example, 6-chloro-3-isopropylpyrimidine-2,4-dione reacts with amines at 80°C over 24 hours , whereas methyl-substituted analogs may react faster.

- Hydrogen Bonding: The 5,6-diamino motif enables hydrogen bonding, as seen in Schiff base formation with ortho-(thiomethyl)benzaldehyde . This reactivity is absent in analogs lacking amino groups (e.g., 6-(trifluoromethyl)pyrimidine-2,4-dione ).

Reactivity and Functionalization

- Schiff Base Formation: The 5,6-diamino group facilitates condensation with carbonyl compounds, yielding tricyclic derivatives. For instance, oxidative deamination of 5,6-diamino-1,3-dimethylpyrimidine-2,4-dione produces a Schiff base with a co-planar thiomethylphenyl moiety .

- Azide Reduction: Unlike 3-azidoquinoline-2,4-diones, which undergo de-azidation to form 4-hydroxyquinolines , 5,6-diamino pyrimidinediones are more likely to retain their amino groups during reduction.

Biological Activity

5,6-Diamino-1-isopropylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has garnered attention due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : CHNO

- Molecular Weight : 170.18 g/mol

- CAS Number : 1055299-04-1

- IUPAC Name : 5,6-Diamino-1-isopropylpyrimidine-2,4(1H,3H)-dione

Antimicrobial Properties

Research has indicated that various pyrimidine derivatives exhibit antimicrobial activity. For instance, studies have shown that compounds similar to 5,6-diamino-1-isopropylpyrimidine-2,4(1H,3H)-dione can inhibit bacterial growth and show effectiveness against certain fungi and viruses. The mechanism often involves the inhibition of nucleic acid synthesis or interference with metabolic pathways crucial for microbial survival.

Antiviral Activity

Pyrimidine derivatives have been linked to antiviral effects through their role in nucleotide biosynthesis. In particular, compounds that inhibit enzymes involved in the de novo synthesis of pyrimidines can enhance the production of type I and type III interferons in response to viral infections. This suggests a potential for 5,6-diamino-1-isopropylpyrimidine-2,4(1H,3H)-dione in antiviral therapy by modulating immune responses and inhibiting viral replication pathways .

Antitumor Activity

There is emerging evidence that pyrimidine derivatives can exhibit antitumor properties. For instance, certain analogs have been shown to inhibit cell proliferation and induce apoptosis in cancer cell lines. The specific pathways involved may include the regulation of cell cycle progression and apoptosis-related signaling cascades .

Case Studies

- Antimicrobial Evaluation : A study evaluated the antimicrobial activity of various pyrimidine derivatives against a panel of bacteria and fungi. The results indicated that compounds with structural similarities to 5,6-diamino-1-isopropylpyrimidine-2,4(1H,3H)-dione exhibited significant inhibition against Staphylococcus aureus and Candida albicans .

- Antiviral Mechanism : In vitro studies demonstrated that pyrimidine deprivation could amplify interferon production in cells exposed to viral ligands. This suggests a dual role for such compounds in both direct antiviral activity and immune modulation .

- Antitumor Potential : Research on similar compounds showed promising results in inhibiting proliferation in A431 vulvar epidermal carcinoma cells. The study highlighted the importance of further exploring these compounds for potential therapeutic applications in oncology .

Data Summary Table

| Property | Value |

|---|---|

| Chemical Formula | CHNO |

| Molecular Weight | 170.18 g/mol |

| CAS Number | 1055299-04-1 |

| Antimicrobial Activity | Effective against S. aureus |

| Antiviral Activity | Enhances interferon production |

| Antitumor Activity | Inhibits A431 cell proliferation |

Q & A

Q. What are the established synthetic routes for 5,6-diamino-1-isopropylpyrimidine-2,4(1H,3H)-dione?

The compound is typically synthesized via alkylation of a pyrimidine-dione precursor with isopropyl halides under basic conditions. Key steps include nucleophilic substitution at the N1 position, followed by purification through recrystallization or column chromatography. Reaction yields can vary (40–60%), and optimization often requires adjusting solvents (e.g., DMF or ethanol) and bases (e.g., K₂CO₃) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- 1H NMR : Identifies substitution patterns (e.g., isopropyl group integration at δ 1.2–1.4 ppm) and amino proton environments.

- LCMS : Confirms molecular weight ([M+H]+ peak) and purity.

- IR Spectroscopy : Detects carbonyl (C=O, ~1700 cm⁻¹) and amino (N-H, ~3300 cm⁻¹) functional groups .

Q. How can researchers assess the compound’s solubility and stability?

Solubility is evaluated in polar (water, DMSO) and nonpolar solvents (chloroform, hexane) via gravimetric analysis. Stability studies involve monitoring degradation under varying pH, temperature, and light exposure using HPLC or TLC over 24–72 hours .

Advanced Research Questions

Q. How can factorial design optimize synthetic conditions for higher yields?

Factorial design systematically tests variables (temperature, solvent polarity, catalyst concentration) to identify optimal reaction parameters. For example, a 2³ factorial design might reveal that elevated temperatures (80°C) and DMF as a solvent maximize yield by enhancing nucleophilicity and solubility .

Q. What methodologies resolve contradictions in reported biological activity data?

Contradictions may arise from differences in assay conditions (e.g., cell lines, concentrations). Researchers should:

Q. How can X-ray crystallography elucidate hydrogen bonding and crystal packing?

Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., N–H⋯O bonds between amino and carbonyl groups) and lattice parameters. For instance, hydrogen-bonded dimers in related pyrimidine-diones contribute to thermal stability, as seen in 6-(trifluoromethyl)pyrimidine-2,4-dione monohydrate .

Q. What strategies improve selectivity in derivatization reactions?

- Protecting Groups : Temporarily block reactive amines (e.g., using Boc groups) to direct alkylation or acylation to specific sites.

- Catalytic Systems : Employ transition-metal catalysts (e.g., Pd/C) for regioselective cross-coupling at the C5 or C6 positions .

Q. How do computational models predict the compound’s reactivity or pharmacokinetics?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Pharmacokinetic parameters (logP, bioavailability) are modeled using software like SwissADME, integrating molecular descriptors and QSAR datasets .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for Alkylation Reactions

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 70–80°C | ↑ Solubility |

| Solvent | DMF or Ethanol | ↑ Reactivity |

| Base | K₂CO₃ (2.0 equiv) | ↑ Deprotonation |

| Reaction Time | 12–18 hours | ↑ Completion |

| Data derived from alkylation studies of analogous pyrimidine-diones . |

Q. Table 2: Common Analytical Techniques and Applications

| Technique | Application | Example Data |

|---|---|---|

| 1H NMR | Substitution pattern verification | δ 4.9 ppm (isopropyl CH) |

| LCMS | Molecular weight confirmation | [M+H]+ = 196.2 |

| X-ray Diffraction | Crystal structure determination | Space group P2₁/c, Z = 4 |

| References: |

Guidance for Experimental Design

- Theoretical Frameworks : Align synthesis or bioactivity studies with existing hypotheses (e.g., enzyme inhibition mechanisms) to contextualize findings .

- Replication : Address data variability by repeating experiments with controlled variables (e.g., reagent batches, ambient humidity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.